2-Naphthol, 1-ethyl-

Vue d'ensemble

Description

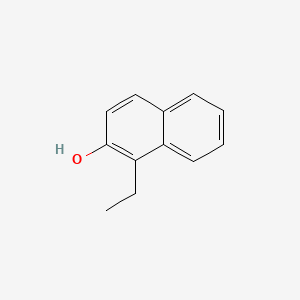

2-Naphthol, 1-ethyl- is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Naphthol, 1-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthol, 1-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Industry

2-Naphthol derivatives, including 1-ethyl-2-naphthol, have been investigated for their biological activities. They are known to exhibit antimicrobial properties and have potential applications in drug formulation. For instance, studies have indicated that certain naphthalene derivatives can stimulate growth hormone release from the pituitary gland and are being explored for treating growth hormone deficiencies .

Dyes and Pigments

The compound is utilized in the production of dyes and pigments due to its ability to form complexes with metal ions. These complexes are often used in textile applications where colorfastness is crucial. The synthesis of various naphthol derivatives has been reported to enhance dye properties .

Agrochemicals

In agriculture, 2-naphthol derivatives are used as intermediates in the synthesis of herbicides and fungicides. Their effectiveness in controlling pests and diseases makes them valuable in crop protection strategies. Research has shown that these compounds can enhance plant growth and resistance to environmental stressors .

Material Science

The compound serves as a precursor for synthesizing heat-resistant polyesters and other polymeric materials. Its incorporation into polymers can improve thermal stability and mechanical properties, making it suitable for high-performance applications .

Case Study 1: Antimicrobial Activity

A study conducted by Amira M. El-Metwally evaluated the antimicrobial properties of synthesized naphthyl derivatives, including 2-naphthol, 1-ethyl-. The results indicated significant antibacterial activity against various pathogens, suggesting potential applications in pharmaceutical formulations aimed at treating infections .

Case Study 2: Synthesis Optimization

Research on the alkylation of 2-naphthol with ethanol highlighted optimal reaction conditions (temperature: 280°C; catalyst: H-mordenite) that resulted in a selectivity of up to 96.5% for producing 1-ethyl-2-naphthol. This study underscores the importance of reaction parameters in maximizing yield and selectivity for industrial applications .

Table 1: Biological Activities of Naphthalene Derivatives

| Compound | Activity Type | Reference |

|---|---|---|

| 1-Ethyl-2-naphthol | Antimicrobial | El-Metwally et al., 2011 |

| 2-Naphthol | Growth hormone release | NODCAR Research |

| Naphthalene derivatives | Herbicidal | Various Agrochemical Studies |

Table 2: Synthesis Conditions for Alkylation

| Parameter | Optimal Value |

|---|---|

| Temperature | 280°C |

| Catalyst | H-mordenite |

| Ethanol-to-Naphthol Ratio | 1:6 |

| Selectivity for Product | 96.5% |

Propriétés

Numéro CAS |

17324-08-2 |

|---|---|

Formule moléculaire |

C12H12O |

Poids moléculaire |

172.22 g/mol |

Nom IUPAC |

1-ethylnaphthalen-2-ol |

InChI |

InChI=1S/C12H12O/c1-2-10-11-6-4-3-5-9(11)7-8-12(10)13/h3-8,13H,2H2,1H3 |

Clé InChI |

APBRTNCOFUFMAA-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(C=CC2=CC=CC=C21)O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.